Rosiglitazone, (S)-

Descripción general

Descripción

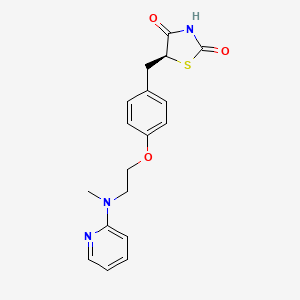

2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) is a chemical compound known for its significant role in the pharmaceutical industry. It is commonly referred to as Rosiglitazone, a medication used to treat type 2 diabetes by improving insulin sensitivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) involves several steps. . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Management of Type 2 Diabetes Mellitus

Rosiglitazone is indicated as an adjunct to diet and exercise for glycemic control in adults with type 2 diabetes. It is often used alone or in combination with other antidiabetic agents such as metformin or sulfonylureas. Clinical studies have demonstrated that rosiglitazone effectively reduces hemoglobin A1c levels and fasting plasma glucose concentrations. For example, one study showed a decrease in hemoglobin A1c by 1.2% and 1.5% with doses of 2 mg and 4 mg twice daily, respectively .

2. Insulin Sensitization

The primary pharmacological action of rosiglitazone is to sensitize tissues to insulin rather than stimulate insulin secretion directly. This effect is mediated through the activation of PPARγ, which increases the expression of glucose transporter-4 (GLUT4) receptors . Studies indicate that rosiglitazone can reduce insulin resistance by approximately 16% to 25% .

Safety and Efficacy

1. Cardiovascular Risks

Recent meta-analyses have raised concerns regarding the cardiovascular safety of rosiglitazone. One comprehensive evaluation involving over 48,000 patients found a significant association between rosiglitazone use and an increased risk of cardiovascular events, including heart attacks and heart failure, with a reported risk increase of 33% compared to control groups . These findings have led to ongoing debates about the drug's risk-benefit profile.

2. Cancer Risk Assessment

The relationship between rosiglitazone and cancer incidence remains controversial. A meta-analysis assessing randomized clinical trials found no definitive consensus on whether rosiglitazone increases cancer risk; however, some studies suggest a potential protective effect against certain malignancies . Further research is warranted to clarify these associations.

Emerging Research Applications

1. Alzheimer’s Disease

Recent studies have explored the potential neuroprotective effects of rosiglitazone in Alzheimer’s disease models. Preliminary findings suggest that PPARγ activation may exert anti-inflammatory effects and improve cognitive function in specific patient subsets . Although promising, these applications require extensive clinical validation.

2. Other Investigational Uses

Research has expanded into other therapeutic areas for rosiglitazone, including its potential roles in treating conditions such as psoriasis and rheumatoid arthritis, where insulin sensitization may provide benefits beyond glycemic control .

Summary of Clinical Trials

Mecanismo De Acción

The compound exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activation enhances insulin sensitivity and promotes the uptake of glucose by cells, thereby lowering blood sugar levels . The molecular targets include adipocytes, hepatocytes, and muscle cells, where it modulates the expression of genes involved in glucose and lipid metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Pioglitazone: Another thiazolidinedione used to treat type 2 diabetes.

Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.

Uniqueness

2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-(9CL) is unique due to its specific molecular structure, which provides a balance between efficacy and safety in the treatment of type 2 diabetes. Unlike Troglitazone, it has a better safety profile, and compared to Pioglitazone, it offers different pharmacokinetic properties that may be beneficial for certain patient populations .

Q & A

Basic Research Questions

Q. How should researchers design studies to assess cardiovascular risks associated with rosiglitazone in type 2 diabetes models?

- Methodological Answer : Prioritize randomized controlled trials (RCTs) with ≥24-week durations, comparator groups (e.g., placebo or other antidiabetic agents), and predefined cardiovascular endpoints (e.g., myocardial infarction, cardiovascular mortality). Use fixed-effects meta-analysis for pooled data but acknowledge limitations like lack of time-to-event analysis and heterogeneous trial designs .

- Key Considerations : Include protocols for adjudicating adverse events to minimize misclassification. Subgroup analyses (e.g., monotherapy vs. add-on therapy) should address heterogeneity in study populations .

Q. What are the best practices for handling rosiglitazone in laboratory settings to ensure safety and reproducibility?

- Methodological Answer : Follow GHS protocols: use protective equipment (gloves, goggles), avoid environmental release, and store under controlled conditions. For in vitro studies, pre-filter non-sterile formulations to prevent contamination. Document solvent preparation (e.g., DMSO concentration) to avoid confounding cytotoxicity .

Q. How can researchers address contradictions in cardiovascular safety data across meta-analyses?

- Methodological Answer : Conduct sensitivity analyses to assess the impact of trial inclusion/exclusion criteria (e.g., short-term vs. long-term studies, trial design heterogeneity). Use Bayesian approaches or alternative statistical models (e.g., log-odds scale) to handle rare events and zero-inflated datasets. Transparently report limitations, such as reliance on summary-level data vs. individual patient data .

Q. What methodological approaches are used to analyze rosiglitazone’s metabolic effects in preclinical models?

- Methodological Answer : Combine glycemic control metrics (HbA1c, insulin sensitivity) with tissue-specific assays (e.g., PPARγ activation in adipocytes). For cellular studies, use RNA-seq and chromatin accessibility assays (ATAC-seq) to identify transcriptional changes during adipogenesis .

Advanced Research Questions

Q. What are the challenges in meta-analyses of rosiglitazone’s rare adverse events (e.g., cardiovascular mortality)?

- Methodological Answer : Address low event rates and study heterogeneity using random-effects models and continuity corrections for zero-event trials. Validate findings with time-to-event analyses where possible. Highlight clinical vs. statistical significance, as small absolute risk differences may be magnified in odds ratios .

Q. How can researchers evaluate the long-term carcinogenic potential of rosiglitazone using existing clinical trial data?

- Methodological Answer : Pool serious adverse event reports from RCTs (≥24 weeks) and calculate incidence rates per 100 patient-years. Compare rosiglitazone-treated cohorts with controls, adjusting for follow-up duration. Prioritize studies with histologically confirmed malignancies and exclude non-systematic reporting .

Q. What experimental models are optimal for assessing PPARγ-mediated mechanisms of rosiglitazone in cancer cell lines?

- Methodological Answer : Use hormone-sensitive cancer models (e.g., MDA-MB-231 breast cancer cells) with dose-response assays (e.g., 10–50 μM rosiglitazone). Combine cell proliferation assays (MTT, flow cytometry) with PPARγ knockdown/knockout experiments to confirm pathway specificity. Validate findings using xenograft models .

Q. What are the limitations of existing cardiovascular risk assessments in rosiglitazone trials?

- Methodological Answer : Many trials were not designed for cardiovascular outcomes, leading to underpowered analyses and ascertainment bias. Incorporate adjudication committees and standardized endpoint definitions (e.g., WHO criteria for myocardial infarction) in future trials .

Q. How can researchers optimize in vitro models to study rosiglitazone’s genomic effects on adipogenesis?

- Methodological Answer : Use primary adipocytes or 3T3-L1 cell lines with temporal RNA-seq/ATAC-seq profiling. Compare rosiglitazone with other PPARγ agonists to isolate compound-specific effects. Include negative controls (e.g., PPARγ antagonists) to validate mechanistic pathways .

Q. How can data integrity be ensured in studies reporting conflicting results on rosiglitazone’s efficacy and safety?

- Methodological Answer : Adopt PRISMA guidelines for systematic reviews, including exhaustive literature searches (e.g., ClinicalTrials.gov , FDA archives) and transparency in data exclusion criteria. Share raw datasets via repositories to enable independent validation .

Propiedades

Número CAS |

163860-15-9 |

|---|---|

Fórmula molecular |

C18H19N3O3S |

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

(5S)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m0/s1 |

Clave InChI |

YASAKCUCGLMORW-HNNXBMFYSA-N |

SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |

SMILES isomérico |

CN(CCOC1=CC=C(C=C1)C[C@H]2C(=O)NC(=O)S2)C3=CC=CC=N3 |

SMILES canónico |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.